molecular formula C20H19N3O3 B2974159 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 1172513-77-7

4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2974159
CAS No.: 1172513-77-7
M. Wt: 349.39
InChI Key: JMOIQOFELRWREN-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-methylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 2-methoxyphenyl moiety. The 1,2,4-oxadiazole is a heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry . The 2-methoxy group on the phenyl ring may influence electronic properties and intermolecular interactions, while the 4-methylphenyl substituent contributes to lipophilicity.

Properties

IUPAC Name

4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-7-9-15(10-8-13)23-12-14(11-18(23)24)19-21-20(26-22-19)16-5-3-4-6-17(16)25-2/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOIQOFELRWREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Oxadiazole Substituent Pyrrolidin-2-One Substituent Molecular Weight (g/mol) Key References
Target Compound 2-Methoxyphenyl 4-Methylphenyl ~347.4*
4-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-(3,4-Dimethoxyphenyl)Pyrrolidin-2-One 2-Chlorophenyl 3,4-Dimethoxyphenyl 399.8
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1-(4-Methoxyphenyl)Pyrrolidin-2-One 2,4-Dimethoxyphenyl 4-Methoxyphenyl 395.4
1-(4-Methoxyphenyl)-4-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]Pyrrolidin-2-One Pyridin-4-yl 4-Methoxyphenyl 336.3
3-[5-(4-Methylphenyl)-1,2,4-Oxadiazol-3-yl]Pyridine 4-Methylphenyl N/A (Pyridine core) ~235.3

*Estimated based on analogs in .

Key Observations:

Substituent Position and Polarity :

  • The 2-methoxy group in the target compound introduces moderate electron-donating effects compared to the 2-chloro group in , which is electron-withdrawing. This difference may alter binding interactions in biological systems.
  • The 4-methylphenyl substituent on the pyrrolidin-2-one (target compound) enhances lipophilicity relative to the 4-methoxyphenyl group in , which increases polarity due to the oxygen atom.

Biological Activity

The compound 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O2C_{18}H_{18}N_{4}O_{2} with a molecular weight of 314.36 g/mol. Its structure includes a pyrrolidinone ring and an oxadiazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC18H18N4O2
Molecular Weight314.36 g/mol
LogP4.4831
Polar Surface Area50.215 Ų
Hydrogen Bond Acceptors5

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inducing apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231.

Case Study: Cytotoxic Effects

A study demonstrated that a related oxadiazole derivative exhibited an IC50 value of 15.63 μM against the MCF-7 cell line, comparable to Tamoxifen (IC50 of 10.38 μM) . The mechanism involved increased p53 expression and activation of caspase-3, leading to apoptotic cell death.

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. A review highlighted that certain oxadiazole compounds displayed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative AS. aureus32 μg/mL
Oxadiazole Derivative BE. coli64 μg/mL

Anti-inflammatory Activity

Several studies have suggested that oxadiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

In vitro studies demonstrated that compounds similar to our target compound inhibited the production of TNF-alpha and IL-6 in macrophage cell lines . This suggests a potential therapeutic application in inflammatory diseases.

The biological activities of oxadiazole derivatives can often be attributed to their ability to interact with specific biological targets:

  • Anticancer: Targeting enzymes involved in apoptosis pathways.
  • Antimicrobial: Disruption of bacterial cell wall synthesis.
  • Anti-inflammatory: Inhibition of inflammatory mediators.

Q & A

Basic: What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole moiety in this compound?

Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between carboxylic acid derivatives and amidoximes. For example, describes the use of hydrazine derivatives with carbon disulfide (CS₂) under basic conditions (e.g., KOH in methanol) to form thiooxadiazole intermediates, which can be further functionalized. Key steps include:

  • Reacting hydrazine derivatives with CS₂ to form dithiocarbazates.
  • Cyclization via nucleophilic attack under basic conditions to yield the oxadiazole core.
  • Purification via recrystallization or column chromatography to isolate the product (66–82% yields reported) .

Basic: Which spectroscopic techniques are prioritized for structural validation of this compound?

Answer:
1H and 13C NMR are critical for confirming the substitution patterns on the pyrrolidin-2-one and oxadiazole rings. For instance:

  • 1H NMR : Protons on the 2-methoxyphenyl group appear as a singlet (~3.8 ppm for OCH₃), while aromatic protons show splitting patterns consistent with substitution .
  • 13C NMR : Carbonyl groups (pyrrolidinone C=O at ~175 ppm) and oxadiazole carbons (C=N at ~160–170 ppm) are diagnostic .
  • IR spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) further corroborate the structure .

Advanced: How can conflicting data between computational predictions and experimental crystallography be resolved?

Answer:
Discrepancies often arise from crystal packing effects or conformational flexibility. highlights the use of single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities:

  • SC-XRD provides bond lengths and angles (e.g., oxadiazole C–N bonds at ~1.30–1.35 Å) and confirms the dihedral angle between the oxadiazole and aryl rings .
  • Compare experimental data with density functional theory (DFT) calculations to identify deviations caused by intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .

Advanced: What strategies improve yields during the cyclization step of oxadiazole formation?

Answer:
Optimization involves:

  • Catalyst selection : Use of acetic acid as a catalyst in cyclocondensation reactions (e.g., achieved 71% yield for a similar compound) .
  • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates by stabilizing intermediates.
  • Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates .

Advanced: How can toxicity risks be mitigated during the synthesis of hydrazine-containing intermediates?

Answer:
Hydrazine derivatives are mutagenic; mitigation strategies include:

  • Substitution : Replace hydrazine with safer alternatives (e.g., acylhydrazines) where possible.
  • Containment : Use closed systems and fume hoods to limit exposure (as per ’s safety protocols for oxadiazole handling) .
  • Neutralization : Quench excess hydrazine with acetic acid or ketones before waste disposal .

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:

  • PubChem : Provides molecular weight (e.g., 268.27 g/mol for a related oxadiazole in ) and SMILES/InChI identifiers for database searches .
  • DFT software (e.g., Gaussian) : Predicts logP, solubility, and electronic properties (e.g., HOMO-LUMO gaps) to guide experimental design .

Advanced: How does steric hindrance from the 4-methylphenyl group influence reactivity?

Answer:
The 4-methylphenyl substituent can:

  • Reduce nucleophilic attack : Steric bulk at the para position slows reactions at the pyrrolidinone carbonyl.
  • Alter crystal packing : ’s crystallographic data shows how bulky groups affect intermolecular interactions (e.g., π-π stacking distances) .
  • Modulate biological activity : Methyl groups may enhance lipophilicity, impacting membrane permeability in pharmacological assays .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization : Use methanol/water mixtures to remove unreacted starting materials (e.g., achieved 66% purity via recrystallization) .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts (e.g., hydrazine adducts) .

Advanced: How can regioselectivity challenges during oxadiazole formation be addressed?

Answer:
Regioselectivity is controlled by:

  • Precursor design : Use pre-functionalized aryl groups (e.g., 2-methoxyphenyl in ) to direct cyclization .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, favoring the desired regioisomer (reported in similar oxadiazole syntheses) .

Advanced: What are the implications of polymorphism on pharmacological activity?

Answer:
Polymorphs (e.g., monohydrate vs. anhydrous forms) can alter solubility and bioavailability. ’s monohydrate structure highlights the role of water molecules in stabilizing the crystal lattice, which may influence dissolution rates in vitro .

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